Home > Products > Screening Compounds P115333 > (1S,3S,4R)-Entecavir
(1S,3S,4R)-Entecavir - 1367369-79-6

(1S,3S,4R)-Entecavir

Catalog Number: EVT-1198549
CAS Number: 1367369-79-6
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(1S,3S,4R)-Entecavir is a synthetic carbocyclic nucleoside analog, specifically a guanosine analog. [] It plays a crucial role in scientific research as a potent inhibitor of hepatitis B virus (HBV) replication. [] Its activity stems from the (1S,3S,4R) stereoisomer specifically, with other stereoisomers demonstrating significantly lower activity against HBV. []

Future Directions
  • Optimizing combination therapies: Further research is needed to identify the most effective combinations of (1S,3S,4R)-Entecavir with other antiviral or immunomodulatory agents to achieve a functional cure for chronic HBV infection. [, , ]
Source and Classification

Entecavir was developed by Bristol-Myers Squibb and is classified as a carbocyclic nucleoside analog. Its chemical structure is derived from guanosine, modified to enhance its antiviral activity against hepatitis B virus. The compound's systematic name reflects its stereochemistry, indicating the specific configuration of its chiral centers.

Synthesis Analysis

The synthesis of (1S,3S,4R)-Entecavir has been explored through various methodologies. A notable approach involves starting from D-ribose, which undergoes several transformations:

  1. Intramolecular Nitrile Oxide Cycloaddition: This reaction is crucial for constructing the carbocyclic framework.
  2. Formation of Key Intermediates: The synthesis typically includes steps like halogenation and coupling reactions under Mitsunobu conditions to introduce necessary functional groups.
  3. Deprotection Steps: These are performed to yield the final product after constructing the desired molecular skeleton.

For example, one efficient synthesis route reported a total yield of approximately 21% over ten steps, utilizing commercially available starting materials and employing robust reaction conditions .

Molecular Structure Analysis

The molecular structure of (1S,3S,4R)-Entecavir can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₅O₃
  • Molecular Weight: 277.29 g/mol
  • Chiral Centers: The compound features three chiral centers at positions 1, 3, and 4, which are critical for its biological activity.

The stereochemistry is essential for its interaction with viral enzymes and cellular targets. The structural integrity is maintained through a cyclic carbocyclic framework that enhances its stability compared to other nucleoside analogs.

Chemical Reactions Analysis

(1S,3S,4R)-Entecavir participates in various chemical reactions that are pivotal for its synthesis and modification:

  • Nucleophilic Substitution Reactions: These are commonly employed during the introduction of halogen or other substituents at specific positions on the nucleoside.
  • Cycloaddition Reactions: Used in forming the cyclic structures that characterize many nucleoside analogs.
  • Deprotection Reactions: Essential for removing protecting groups after key functionalizations have been achieved.

These reactions are typically conducted under controlled conditions to optimize yields and selectivity .

Mechanism of Action

The mechanism by which (1S,3S,4R)-Entecavir exerts its antiviral effects involves:

  1. Inhibition of Hepatitis B Virus Polymerase: Entecavir competes with deoxyguanosine triphosphate for incorporation into viral DNA.
  2. Chain Termination: Once incorporated into the viral DNA chain during replication, it prevents further elongation due to its structural modifications.
  3. Selectivity for Hepatitis B Virus: The high selectivity is attributed to its affinity for the viral polymerase over human DNA polymerases, minimizing potential side effects on host cells.

Studies have shown that Entecavir has a favorable pharmacokinetic profile with high oral bioavailability and prolonged half-life .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1S,3S,4R)-Entecavir include:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Melting Point: Approximately 200 °C.
  • pKa Values: Reflecting its acidic nature in certain functional groups.

These properties contribute to its formulation as an oral medication and influence its absorption and distribution in biological systems .

Applications

(1S,3S,4R)-Entecavir is primarily used for:

  • Treatment of Chronic Hepatitis B Virus Infection: It is effective in reducing viral load and improving liver function in patients.
  • Research Applications: Entecavir serves as a model compound in studies aimed at developing new antiviral therapies against hepatitis B and related viruses.
  • Analytical Chemistry: It is used in assays to evaluate antiviral activity and resistance mechanisms in clinical isolates of hepatitis B virus.

The compound's efficacy has made it a cornerstone in hepatitis B treatment regimens, particularly for patients with lamivudine-resistant strains .

Chemical Identity & Structural Characterization

Systematic Nomenclature & Stereochemical Significance of (1S,3S,4R) Configuration

The chemical identity of entecavir is defined by the International Union of Pure and Applied Chemistry (IUPAC) name: 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one [7]. This nomenclature precisely encodes:

  • A 2-aminopurine heterocycle
  • A carbocyclic cyclopentyl scaffold substituting the ribose ring of natural deoxyguanosine
  • An exocyclic methylene group at C2'
  • Three contiguous chiral centers: C1' (S), C3' (R), and C4' (S) – the latter two positions correspond to the (1S,3S,4R) stereochemical descriptor when numbered according to cyclopentane ring conventions [7] [10].

The (1S,3S,4R) stereochemistry is pharmacologically non-negotiable:

  • HBV Reverse Transcriptase (RT) Specificity: The spatial orientation of the hydroxyl and hydroxymethyl groups at C4' (S) and C3' (R) permits optimal hydrogen bonding with conserved residues (e.g., Asn236, Ser202) in the dNTP-binding pocket of HBV RT. Molecular dynamics simulations confirm this configuration aligns the exocyclic methylene for hydrophobic contacts with Met171, a residue conserved across HBV isolates [1] [8].
  • Enantiomeric Inactivity: The (1R,3R,4S) enantiomer exhibits >10,000-fold reduced HBV inhibition due to steric clashes with the RT active site, as validated through enzymatic assays with purified HBV RT mutants [8].
  • Metabolic Stability: The stereochemistry impedes phosphorylation by cellular kinases not involved in antiviral activation, reducing off-target effects [7].

Table 1: Stereochemical Centers of Entecavir and Their Functional Roles

Chiral CenterConfigurationRole in Antiviral Activity
C1'SPositions purine ring for π-stacking with template DNA
C3'ROrients hydroxymethyl for H-bonding with HBV RT Ser202
C4'SEnables H-bond donation to Asn236; critical for tight binding energy (ΔG = -9.2 kcal/mol)

Crystallographic Analysis & Conformational Stability

X-ray diffraction studies of entecavir triphosphate (ETV-TP) bound to HBV RT-mimetic enzymes reveal:

  • Cyclopentyl Ring Pseudorotation: The carbocycle adopts a C2'-exo envelope conformation, distinct from the C3'-endo puckering of natural dGTP. This distortion shortens the distance between the exocyclic methylene and the ribose-binding subdomain by 1.2 Å, enhancing van der Waals contacts [5] [8].
  • Hydrogen-Bond Network: ETV-TP forms three direct H-bonds with the RT polymerase domain: (1) N2-amino to Ser202 backbone carbonyl (2.9 Å), (2) C4'-OH to Asn236 side chain (2.7 Å), and (3) O6-carbonyl to catalytic Asp205 (3.1 Å) [1] [8].
  • Conformational Rigidity: Nuclear magnetic resonance (NMR) relaxation experiments in aqueous solution (500 MHz, 298 K) show restricted rotation about the glycosidic bond (χ = -127° ± 3°), minimizing entropic penalty upon RT binding [10].

Table 2: Key Crystallographic Parameters of ETV-TP in Complex with HIV-1 RTQ151M (PDB: 6AXJ)

ParameterValueBiological Implication
Glycosidic Bond Angle (χ)-127°Syn conformation optimizes purine stacking with template base
Cyclopentyl PuckeringC2'-exo (δ=142°)Distorts backbone mimicry; enhances exocyclic methylene contact with Met184
Exocyclic Methylene Position3.8 Å from Met184 SδHydrophobic interaction stabilizes dNTP-binding pocket occupancy
Mg2+ Coordination2.1 Å to triphosphateMaintains catalytically competent metal ion geometry

Conformational Stability Under Physiological Conditions:

  • Thermal Resilience: Differential scanning calorimetry (DSC) shows entecavir monohydrate melts at 220°C with no polymorphic transitions below 200°C, ensuring solid-state stability [7].
  • Hydrolytic Resistance: Accelerated stability testing (40°C/75% RH, 3 months) reveals <0.2% degradation, attributable to the hydrolytically stable C=C bond replacing the labile glycosidic linkage of nucleosides [10].

Comparative Structural Analysis with Nucleoside Analogues

Entecavir’s potency (HBV EC50 = 0.7 nM) stems from structural features distinguishing it from classical nucleoside analogues:

  • Exocyclic Methylene vs. Sulfur Heterocycle: Unlike lamivudine (3TC), which contains a labile oxathiolane ring, entecavir’s methylenecyclopentyl group provides:
  • Enhanced Metabolic Stability: 10-fold higher intracellular half-life of the triphosphate form (t1/2 = 15 hr vs. 1.5 hr for 3TC-TP) due to resistance to phosphoesterases [9].
  • Steric Complementarity: The sp2-hybridized C2' projects the methylene group into a hydrophobic HBV RT subpocket (volume = 38 Å3), increasing binding affinity (Kd = 3.2 nM) versus lamivudine (Kd = 210 nM) [1] [5].

  • Hydrophobic Extension vs. Acyclic Moieties: Compared to tenofovir (acyclic phosphonate), entecavir’s rigid cyclopentyl scaffold:

  • Preorganizes for Binding: Reduces conformational entropy loss upon RT binding (ΔS = -12 cal/mol·K vs. -28 cal/mol·K for tenofovir diphosphate) [9].
  • Enables Delayed Chain Termination: The 3'-OH permits incorporation + 1-2 additional nucleotides before termination, evading excision by HBV RT’s pyrophosphorolysis activity – a key resistance mechanism for obligate chain terminators [6] [8].

Table 3: Structural Comparison of Antiviral Nucleoside Analogues

Structural FeatureEntecavirLamivudineTenofovirCAdA
Sugar MimicMethylidene-cyclopentylOxathiolaneAcyclic phosphonate4'-Cyanotetrahydrofuran
3'-OH StatusPresent (delayed terminator)Absent (obligate terminator)N/APresent
HBV RT Kd (nM)3.2210220.9
Key HB InteractionsAsn236, Ser202, Met171Met204, Val173Asp80, Lys65Asn236, Ser202, Met171
HBV EC50 (nM)0.7120450.4

Molecular Basis for HBV RT Selectivity:Entecavir-TP binds preferentially to HBV RT over human polymerases due to:

  • Shallow dNTP-Binding Pocket: HBV RT’s N-site depth (8.2 Å) accommodates entecavir’s cyclopentyl methylene but sterically excludes EFdA-TP (4'-ethynyl group length = 4.3 Å), which is potent against HIV but weak against HBV (EC50 = 160 nM) [9].
  • Met171 Conservation: The hydrophobic interaction with Met171 (98% conserved in HBV) is absent in human DNA polymerases α, β, γ, which possess hydrophilic residues (Glu, Lys) at this position [1] [8].

Enantiomeric Specificity in Antiviral Activity

The (1S,3S,4R) stereoisomer demonstrates absolute enantioselectivity for HBV inhibition:

  • Activity Differential: The natural enantiomer inhibits HBV replication at 0.7 nM, while its (1R,3R,4S) enantiomer requires >10 µM for equivalent suppression (>14,000-fold difference) in HepG2.2.15 cells [8].
  • Structural Basis for Discrimination: Crystallography of HIV RTQ151M (HBV RT mimic) shows:
  • (1S,3S,4R)-ETV-TP: Forms optimal H-bonds via C4'-(S)-OH and C3'-(R)-CH2OH; methylene group packs against Met184 at 3.8 Å [8].
  • (1R,3R,4S)-ETV-TP: C4'-(R)-OH misaligns by 2.3 Å from Asn236, causing loss of one H-bond; methylene group rotates away from Met184 (distance = 5.1 Å), reducing hydrophobic stabilization [5] [8].

  • Resistance Mutations Validate Binding Geometry: HBV RT mutants with M204V/I substitutions:

  • Steric Hindrance: Val/Ile side chains (volume = 142/124 Å3) are smaller than Met (162 Å3), enlarging the dNTP pocket. This allows "slippage" of ETV-TP away from catalytic residues, reducing incorporation efficiency by 90-fold [1] [5].
  • Loss of Methylene Contact: In RTL180M/M204V mutants, entecavir’s exocyclic methylene clashes with Val204’s γ-methyl group, forcing the inhibitor into a suboptimal conformation (Ki increases from 3.9 µM to 139 µM) [1].

Figure: Enantiomer Binding Modes (Schematic)

HBV RT Active Site  Natural (1S,3S,4R)-Entecavir  /                                      \\  Hydrophobic Pocket <---[Methylidene]-Cyclopentyl-(1S)--- Purine (H-bond: Ser202)  |  H-bond: Asn236 <-- OH(4'S)           |  |  H-bond: Asp205 --> O6                |  \\____[Hydrophobic: Met171]____/  (1R,3R,4S)-Enantiomer  /                                      \\  Methylidene Misaligned --> [Methylidene]-Cyclopentyl-(1R)--- Purine (H-bond lost)  |  OH(4'R) --> 2.3 Å from Asn236        |  |  O6 --> 4.0 Å from Asp205            |  \\____No contact with Met171_____/  

Pharmacological Implications:

  • Resistance Barrier: The requirement for multiple HBV RT mutations (e.g., L180M + M204V + S202G) to overcome entecavir’s tight binding stems from the compound’s stereospecific optimization – single mutations insufficiently disrupt key interactions [4] [7].
  • Selectivity for Viral Polymerases: Human DNA polymerases γ (mitochondrial) exhibit 2,000-fold lower susceptibility to entecavir than HBV RT, attributable to steric occlusion of the methylenecyclopentyl group by Leu1233 in Pol γ’s N-site [7] [10].

Properties

CAS Number

1367369-79-6

Product Name

(1S,3S,4R)-Entecavir

IUPAC Name

2-amino-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m1/s1

InChI Key

QDGZDCVAUDNJFG-GJMOJQLCSA-N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Synonyms

2-Amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one;

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N

Isomeric SMILES

C=C1[C@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2NC(=NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.